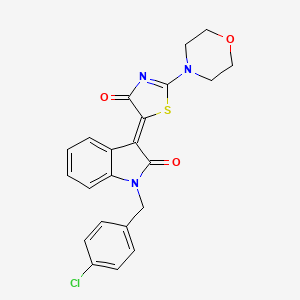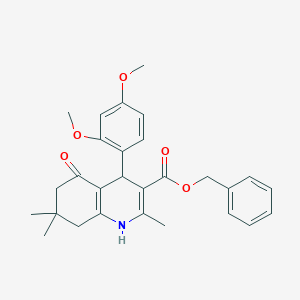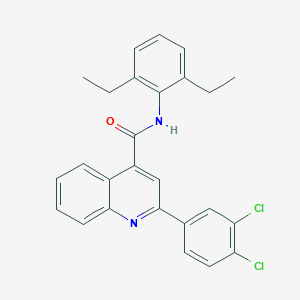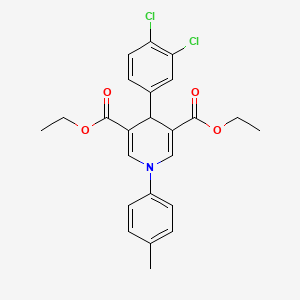![molecular formula C28H31NO3 B11655425 2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)
2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE is an organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a methoxyphenol reacts with an appropriate halide.
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Coupling of the Two Fragments: The final step involves coupling the phenoxy group with the tetrahydroquinoline core through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.
Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stable phenoxy and tetrahydroquinoline structures.
Mechanism of Action
The mechanism of action for compounds like 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE typically involves interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the tetrahydroquinoline core might engage in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-HYDROXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE
- 2-(4-CHLOROPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE
Uniqueness
The methoxy group in 2-(4-METHOXYPHENOXY)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHAN-1-ONE provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its hydroxyl or chloro analogs.
Properties
Molecular Formula |
C28H31NO3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C28H31NO3/c1-20-10-12-21(13-11-20)28(4)19-27(2,3)29(25-9-7-6-8-24(25)28)26(30)18-32-23-16-14-22(31-5)15-17-23/h6-17H,18-19H2,1-5H3 |
InChI Key |
FWJMBOSGBRJCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)


![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655413.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)
